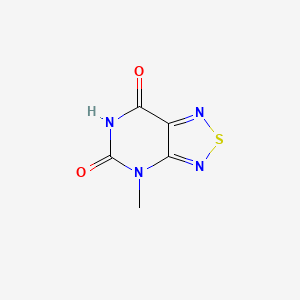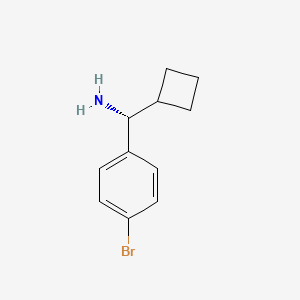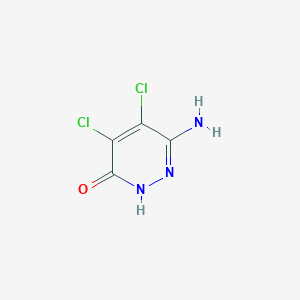![molecular formula C9H8IN3 B13984969 1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1350648-45-1](/img/structure/B13984969.png)
1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a cyclopropyl group at the first position and an iodine atom at the seventh position of the pyrazolo[4,3-b]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and iodination steps . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the seventh position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[4,3-b]pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the seventh position.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1-Cyclopropyl-7-chloro-1H-pyrazolo[4,3-b]pyridine: Similar structure but with a chlorine atom instead of iodine.
1-Cyclopropyl-7-bromo-1H-pyrazolo[4,3-b]pyridine: Similar structure but with a bromine atom instead of iodine.
1-Cyclopropyl-7-fluoro-1H-pyrazolo[4,3-b]pyridine: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
1350648-45-1 |
|---|---|
Molekularformel |
C9H8IN3 |
Molekulargewicht |
285.08 g/mol |
IUPAC-Name |
1-cyclopropyl-7-iodopyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C9H8IN3/c10-7-3-4-11-8-5-12-13(9(7)8)6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
TYOQDUPLKIOLLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C3=C(C=CN=C3C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


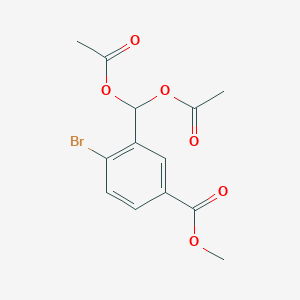
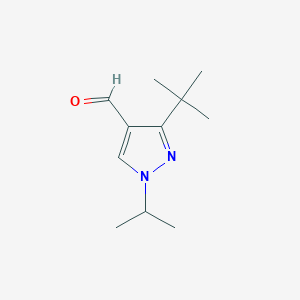


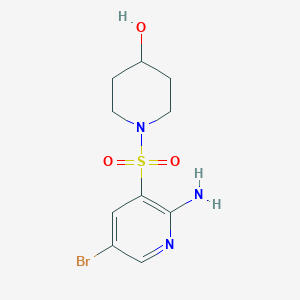
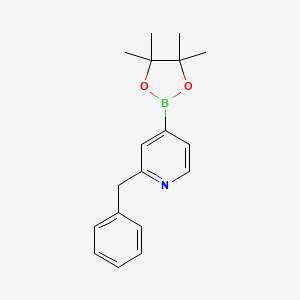

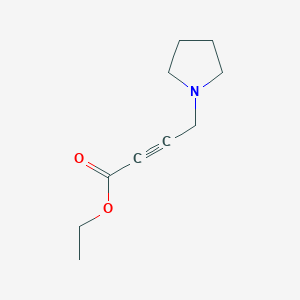
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
